molecular formula C12H8BrN3O2S B504924 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide

5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide

Cat. No.: B504924
M. Wt: 338.18g/mol
InChI Key: SBSQLHXPQFMYTF-UHFFFAOYSA-N
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Description

5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a furamide moiety attached to a benzothiadiazole core. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide typically involves the following steps:

    Amidation: The furamide moiety is introduced through an amidation reaction, where the brominated benzothiadiazole is reacted with a suitable amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the benzothiadiazole core.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Materials Science: Used in the development of organic semiconductors and optoelectronic devices.

    Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide involves interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.

    Interact with Receptors: Modulate receptor activity, leading to physiological effects.

    Affect Cellular Pathways: Influence cellular signaling pathways, resulting in changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A similar compound with a chloro substituent instead of a furamide moiety.

    5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A derivative with a methoxy group.

Uniqueness

5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furamide moiety differentiates it from other benzothiadiazole derivatives, leading to unique reactivity and applications.

Properties

Molecular Formula

C12H8BrN3O2S

Molecular Weight

338.18g/mol

IUPAC Name

5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C12H8BrN3O2S/c1-6-2-3-7-11(16-19-15-7)10(6)14-12(17)8-4-5-9(13)18-8/h2-5H,1H3,(H,14,17)

InChI Key

SBSQLHXPQFMYTF-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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